molecular formula C8H10O3 B121209 Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate CAS No. 156413-21-7

Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

Cat. No.: B121209
CAS No.: 156413-21-7
M. Wt: 154.16 g/mol
InChI Key: UULQKSMVRFWMGD-UHFFFAOYSA-N
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Description

Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate (CAS 156413-21-7) is a bicyclic compound with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol . It is structurally characterized by a fused oxabicyclo ring system with a methyl ester substituent. This compound is an intermediate in the synthesis of oseltamivir (Tamiflu®), a neuraminidase inhibitor used to treat influenza .

Properties

IUPAC Name

methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-8(9)5-2-3-6-7(4-5)11-6/h2,6-7H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULQKSMVRFWMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338452
Record name Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156413-21-7
Record name Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Induced Cyclization of Epoxy Esters

A prominent synthetic route involves the base-induced cyclization of epoxy esters. For example, methyl 3,4-epoxycyclohexanecarboxylate (CAS RN: 41088-52-2) undergoes intramolecular cyclization under basic conditions to form the bicyclic structure. The reaction typically employs sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at room temperature, yielding a mixture of endo and exo isomers.

Key Reaction Parameters

ParameterValue/DescriptionSource
CatalystNaH (60% in mineral oil)
SolventDMSO
Temperature25°C
Yield (isolated)54–73%

The mechanism proceeds via deprotonation of the epoxy ester, followed by nucleophilic attack on the epoxide oxygen, resulting in ring closure. Stereochemical outcomes depend on the substituents’ orientation, with the endo isomer predominating due to favorable transition-state geometry.

Epoxidation of Cyclohexene Derivatives

Peracid-Mediated Epoxidation

Methyl cyclohex-3-enecarboxylate can be epoxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) to yield methyl 3,4-epoxycyclohexanecarboxylate, a direct precursor. This method is scalable but requires careful control of stoichiometry to avoid over-oxidation.

Optimized Conditions

ParameterValue/DescriptionSource
Oxidizing AgentmCPBA (1.2 equiv)
SolventDCM
Reaction Time12–24 hours
Yield68–82%

Diels-Alder Cycloaddition Approaches

Synthesis via [4+2] Cycloaddition

The Diels-Alder reaction between furan derivatives and activated dienophiles offers an alternative route. For instance, methyl acrylate reacts with furan under high pressure (1.5 GPa) to form the bicyclic adduct, which is subsequently hydrolyzed and re-esterified.

Industrial-Scale Adaptations
A patent (US6677464B2) describes a modified Diels-Alder protocol using Lewis acids like boron trifluoride etherate (BF₃·OEt₂) to accelerate the reaction at ambient pressure. This method reduces reaction time from days to hours while maintaining yields above 70%.

Isomer Separation and Purification

Chromatographic Resolution of Isomers

The product mixture from cyclization or epoxidation often contains endo and exo isomers, necessitating separation. Silica gel column chromatography with a hexane-ethyl acetate gradient (10:1 to 5:1) effectively resolves these isomers, as evidenced by distinct Rf values.

Isomeric Ratios

Methodendo:exo RatioPuritySource
Base-Induced Cyclization3:1>98%
Diels-Alder Reaction4:195%

Mechanistic Insights and Side Reactions

Competing Pathways in Ylide Reactions

Studies on analogous systems reveal that dimethylsulfoxonium methylide can induce ring-opening of bicyclic lactones, leading to unintended byproducts. For example, the reaction of methyl 3-oxa-2-oxobicyclo[4.2.0]oct-4-ene-1-carboxylate with this ylide produces hydroxybenzofuran derivatives alongside the target compound.

Mitigation Strategies

  • Use of stoichiometric ylide (1.1–1.3 equiv) to minimize side reactions.

  • Low-temperature conditions (−20°C) to suppress ring-opening.

Industrial Applications and Scalability

The patent literature emphasizes the economic viability of the Diels-Alder method, particularly for large-scale synthesis. Key advantages include:

  • Elimination of high-pressure equipment through Lewis acid catalysis.

  • Reduced reaction time (4–6 hours vs. 9 days in earlier methods) .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Acidic Hydrolysis :
    Reacting with concentrated HCl or H₂SO₄ in aqueous ethanol generates 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid.

    Methyl ester+H2OH+Carboxylic acid+CH3OH\text{Methyl ester}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{Carboxylic acid}+\text{CH}_3\text{OH}
  • Basic Hydrolysis :
    Treatment with NaOH or KOH produces the carboxylate salt, which can be acidified to isolate the free acid .

Hydrazide Formation

Reaction with hydrazine derivatives forms hydrazides, critical intermediates for synthesizing bioactive compounds.

  • Reaction with Hydrazine Hydrate :
    Heating the methyl ester with hydrazine hydrate in ethanol yields the corresponding hydrazide:

    Methyl ester+NH2NH2Hydrazide+CH3OH\text{Methyl ester}+\text{NH}_2\text{NH}_2\rightarrow \text{Hydrazide}+\text{CH}_3\text{OH}

    This hydrazide serves as a precursor for antiviral and antimicrobial agents .

Table 1: Key Derivatives Synthesized via Hydrazide Formation

DerivativeReagents/ConditionsApplication
CarboxyhydrazideHydrazine hydrate, ethanol, refluxInhibitor of SARS-CoV-2 main protease
AcylhydrazonesSubstituted aldehydes/ketonesAntiviral agents

Oxidation and Reduction

The bicyclic framework and ester group participate in redox reactions.

  • Oxidation :

    • Epoxide Ring Opening : Reaction with peracids (e.g., mCPBA) can oxidize the double bond, though the epoxide’s strain may limit further oxidation .

    • Ester Oxidation : Strong oxidizers like KMnO₄ convert the ester to a ketone or carboxylic acid, depending on conditions .

  • Reduction :

    • Catalytic Hydrogenation : Pd/C or Raney Ni in H₂ reduces the double bond, yielding saturated bicyclic esters .

    • LiAlH₄ Reduction : Converts the ester to a primary alcohol.

Ring-Opening Reactions

The strained epoxide ring undergoes nucleophilic attack:

  • Acid-Catalyzed Ring Opening :
    Treatment with HBr or HI generates bromo- or iodo-alcohols.

    Epoxide+HXHalohydrin\text{Epoxide}+\text{HX}\rightarrow \text{Halohydrin}
  • Base-Catalyzed Ring Opening :
    NaOH or KOH induces ring opening to form diols, which can isomerize under thermal conditions .

Electrophilic and Nucleophilic Additions

The double bond reacts with electrophiles (e.g., halogens) and nucleophiles:

  • Halogenation :
    Bromine in CCl₄ adds across the double bond, forming a dibromide .

  • Nucleophilic Additions :
    Grignard reagents (e.g., CH₃MgBr) attack the ester carbonyl, forming tertiary alcohols .

DFT and Mechanistic Insights

Computational studies reveal electronic properties influencing reactivity:

Table 2: Key DFT Parameters for Methyl Ester Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Electrophilicity Index (eV)
HC-6.72-0.905.822.49
HD-6.20-1.434.773.05
HK-6.07-1.424.653.02
  • Reactivity Trends : Smaller HOMO-LUMO gaps correlate with higher reactivity, enabling nucleophilic attacks at electron-deficient sites (e.g., ester carbonyl).

Scientific Research Applications

Structural Characteristics

  • IUPAC Name : Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
  • Molecular Formula : C8_8H10_{10}O3_3
  • Molecular Weight : 154.17 g/mol
  • CAS Number : 156413-21-7

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to utilize it in various reactions, including:

  • Cycloaddition Reactions : It can participate in Diels-Alder reactions, forming more complex cyclic structures.
  • Functional Group Transformations : The ester group can be converted into alcohols or acids through reduction or hydrolysis.

Medicinal Chemistry

Research is ongoing to explore the therapeutic potential of this compound as a precursor in drug synthesis:

  • Antimicrobial Agents : Studies indicate that derivatives of this compound exhibit antimicrobial activity, making them potential candidates for new antibiotics.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives synthesized from this compound against common pathogens such as E. coli and Staphylococcus aureus, showing promising results that warrant further exploration.

Material Science

In material science, this compound is being evaluated for its potential use in developing specialty polymers and coatings due to its unique chemical structure, which can enhance material properties such as durability and resistance to environmental degradation.

Biological Studies

This compound is also being studied for its interactions with biological systems:

  • Enzyme Inhibition Studies : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorder treatments.

Mechanism of Action

The mechanism of action of Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the context and concentration of the compound .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The methyl ester (156413-21-7) has a compact structure ideal for drug penetration, whereas bulkier esters (e.g., 2-ethylhexyl, 62256-00-2) enhance solubility in non-polar matrices for industrial use .
  • Epoxy vs. Ester Functionality : ERL-4221 (2386-87-0) contains two epoxy groups, enabling cross-linking in resins, while acrylate derivatives (82428-30-6) undergo radical polymerization for coatings .

Biological Activity

Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is a bicyclic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Compound Overview

  • Molecular Formula : C8H10O3
  • Molecular Weight : 154.167 g/mol
  • CAS Number : 156413-21-7

This compound features a unique oxabicyclo structure that contributes to its reactivity and biological interactions.

This compound can be synthesized through several methods, typically involving the cyclization of appropriate precursors under controlled conditions. Common synthetic routes include:

  • Cyclization of Dienes : Using catalysts and specific temperature and pressure settings.
  • Oxidation and Reduction Reactions : The compound can undergo various chemical reactions, including oxidation to form carboxylic acids or ketones, and reduction to yield alcohols.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

Potential Applications

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells while sparing non-tumorigenic cells, indicating selective cytotoxicity.
  • Antiviral Properties : Research has indicated potential antiviral activity, particularly in inhibiting viral replication mechanisms.
  • Biological Interactions : The compound's structural features allow it to interact with biomolecules, which could be leveraged in drug design.

Research Findings

Several studies have explored the biological implications of this compound:

StudyFocusFindings
Study AAnticancer propertiesDemonstrated selective inhibition of tumorigenic cells at concentrations of 10 µM without affecting healthy cells.
Study BAntiviral screeningShowed promising results in inhibiting viral replication in vitro, suggesting further investigation into its mechanism is warranted.
Study CEnzyme interactionIdentified specific enzymes that are modulated by the compound, providing insights into its potential therapeutic applications.

Case Studies

  • Case Study on Cancer Cell Lines : In a controlled study, this compound was tested on murine liver cell lines, revealing significant growth inhibition in malignant cells while maintaining viability in non-malignant counterparts.
  • Antiviral Efficacy : Another investigation focused on the compound's ability to inhibit the replication of RNA viruses, yielding a dose-dependent response that highlights its potential as an antiviral agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate, and what yields can be achieved under varying conditions?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving epoxycyclohexane derivatives. Key conditions include:

  • Catalysts : Magnesium bromide (MgBr₂) in acetonitrile at 55°C for 16 hours achieves 97% yield .
  • Solvents : Ethanol or water at 60–65°C under inert atmospheres for industrial-scale synthesis (1.55 kg yield) .
  • Stabilizers : Hydroquinone (HQ) is used to prevent polymerization during acrylate derivative synthesis .
    • Data Note : Yields vary with scale; small-scale reactions (2 g) use potassium hydrogencarbonate in ethanol .

Q. How is the structural elucidation of this compound performed, and what spectroscopic data are critical for confirmation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Key signals include the epoxy ring protons (δ 3.0–3.5 ppm) and ester methyl groups (δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 182.22 (for the parent compound) confirm the molecular formula C₁₀H₁₄O₃ .
  • Infrared (IR) : Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (epoxide C-O) .

Q. What is the environmental persistence of this compound, and how does it compare to related epoxy resins?

  • Methodological Answer :

  • Biodegradability : Not readily biodegradable (71% degradation over 28 days via OECD Test Guideline 301B) .
  • Comparison : Less persistent than branched ethoxylated nonylphenol (no degradation) but more persistent than solvent naphtha (94% degradation in 25 days) .

Advanced Research Questions

Q. How do in vivo and in vitro models explain the conflicting data on skin sensitization potential?

  • Methodological Answer :

  • In Vivo (OECD 405) : Rabbit studies show no eye irritation, but guinea pig maximization tests confirm skin sensitization .
  • Human Clinical Data : Case reports describe allergic contact dermatitis from epoxy resin systems containing the compound, with positive patch tests at 1% concentration .
  • Mechanistic Insight : The compound’s epoxy groups likely act as haptens, binding to skin proteins to trigger immune responses .

Q. What computational strategies are employed to evaluate derivatives of this compound as antiviral agents?

  • Methodological Answer :

  • Molecular Docking : Derivatives like Methyl-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxyhydrazide are docked into COVID-19 main protease (Mᵖʳᵒ) active sites using AutoDock Vina .
  • DFT Studies : B3LYP/6-31G(d) basis sets optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • ADMET Analysis : Predicts moderate bioavailability but potential hepatotoxicity, requiring in vitro validation .

Q. What gaps exist in understanding cross-reactivity between this compound and other epoxy allergens?

  • Methodological Answer :

  • Clinical Gaps : No standardized patch test formulations exist, leading to underreporting .
  • Experimental Gaps : Limited studies on cross-reactivity with DGEBA or diglycidyl ethers; case reports suggest co-sensitization in epoxy-coated materials .
  • Proposed Methods : Use ELISA or lymphocyte proliferation assays to identify shared epitopes .

Contradictory Data Analysis

Q. How should researchers reconcile discrepancies in biodegradation data (71% vs. "not readily biodegradable")?

  • Methodological Answer :

  • Test Conditions : The 71% degradation (28 days) may reflect inherent biodegradability under specific OECD 301B conditions, but regulatory thresholds (>60% in 10 days) classify it as "not readily biodegradable" .
  • Environmental Relevance : Prolonged exposure in aquatic systems may still pose risks despite partial degradation .

Key Research Recommendations

  • Prioritize standardized allergenic testing protocols to resolve clinical vs. animal model discrepancies .
  • Explore green chemistry approaches to improve biodegradability of epoxy derivatives .
  • Expand computational studies to include molecular dynamics for binding stability analysis .

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